molecular formula C12H10N2O2S B2624865 4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)methyl]benzonitrile CAS No. 866019-15-0

4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)methyl]benzonitrile

Cat. No.: B2624865
CAS No.: 866019-15-0
M. Wt: 246.28
InChI Key: YJUDTODRMSCDNZ-UHFFFAOYSA-N
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Description

Molecular Formula

The empirical formula C₁₂H₁₀N₂O₂S confirms the presence of 12 carbon, 10 hydrogen, 2 nitrogen, 2 oxygen, and 1 sulfur atom. This aligns with the compound’s structural features:

  • C₁₂ : Accounts for the benzyl (6 carbons) and thiazolidine (5 carbons) groups, plus the methyl substituent.
  • N₂ : One nitrogen in the thiazolidine ring and one in the cyano group.
  • O₂ : Two ketone functionalities at positions 2 and 4.
  • S : The sulfur atom in the thiazolidine ring.

Mass Spectrometric Data

Mass spectrometric analysis reveals critical insights into the compound’s molecular weight and fragmentation patterns:

Parameter Value Method Source
Monoisotopic Mass 246.0463 Da Computational
Average Molecular Weight 246.28 g/mol Experimental
Major ESI-MS Fragment m/z 246 ([M+H]⁺) Electrospray

The monoisotopic mass (246.0463 Da) calculated via elemental composition closely matches the average molecular weight (246.28 g/mol) reported by vendors, with minor discrepancies arising from isotopic abundance variations. Electrospray ionization mass spectrometry (ESI-MS) typically produces a dominant [M+H]⁺ ion at m/z 246, consistent with the protonated molecular ion.

Structural Validation

Infrared (IR) spectroscopy identifies characteristic absorptions for:

  • C≡N stretch : ~2230 cm⁻¹ (benzonitrile group).
  • C=O stretches : ~1740 cm⁻¹ and ~1680 cm⁻¹ (2,4-dioxo groups).
  • C-S vibration : ~680 cm⁻¹ (thiazolidine ring).

Nuclear magnetic resonance (NMR) data further corroborate the structure:

  • ¹H NMR : A singlet at δ 3.2 ppm integrates to the methyl group at position 3, while aromatic protons resonate between δ 7.4–7.8 ppm.
  • ¹³C NMR : Carbonyl carbons appear at δ 170–175 ppm, and the nitrile carbon at δ 118 ppm.

Properties

IUPAC Name

4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c1-14-11(15)10(17-12(14)16)6-8-2-4-9(7-13)5-3-8/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUDTODRMSCDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(SC1=O)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)methyl]benzonitrile typically involves the reaction of 3-methyl-2,4-dioxo-1,3-thiazolidine with a benzyl halide derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)methyl]benzonitrile can undergo various chemical reactions, including:

Scientific Research Applications

Biological Activities

  • Anticonvulsant Activity
    • Recent studies have demonstrated that derivatives of compounds similar to 4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)methyl]benzonitrile exhibit significant anticonvulsant properties. For instance, research on related thiazolidinone derivatives indicated that they could protect against seizures in various animal models, outperforming standard anticonvulsants like valproate . The mechanism is believed to involve modulation of neurotransmitter systems and ion channels.
  • Antitumor Potential
    • Thiazolidinones have shown promise in cancer therapy due to their ability to inhibit tumor growth. Compounds with similar structures have been evaluated for their cytotoxic effects on various cancer cell lines. Studies suggest that these compounds may induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression .
  • Anti-inflammatory Properties
    • Compounds in the thiazolidinone family have been investigated for their anti-inflammatory effects. They are thought to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. This makes them potential candidates for treating chronic inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of This compound involves multi-step organic reactions that typically include the formation of the thiazolidinone ring followed by the introduction of the benzonitrile moiety. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties:

Structural FeatureActivity Implication
Thiazolidinone RingEssential for anticonvulsant and anti-inflammatory activity
Benzonitrile GroupEnhances lipophilicity and cellular uptake
Methyl SubstituentModulates receptor binding affinity

Anticonvulsant Study

A study published in Archives of Pharmacology evaluated a series of thiazolidinone derivatives for their anticonvulsant activity using maximal electroshock seizure tests. The results indicated that compounds with structural similarities to This compound displayed significant protective effects against seizures .

Anti-cancer Research

In another investigation focusing on the cytotoxic effects of thiazolidinones on breast cancer cell lines, researchers found that certain derivatives led to a marked decrease in cell viability. The study emphasized the importance of specific functional groups in enhancing anticancer activity .

Mechanism of Action

The mechanism of action of 4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)methyl]benzonitrile involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation/blocking of receptors, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues and their differences are summarized below:

Compound Core Structure Substituents Pharmacological Activity Reference
4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)methyl]benzonitrile 1,3-Thiazolidine-2,4-dione 3-Methyl; benzonitrile via methylene Not explicitly reported in evidence; inferred anti-inflammatory/antioxidant potential
4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile (5FB) 1,3-Thiazolidine-2,4-dione 5R configuration; methoxy-phenoxy linker; trifluoromethyl Binds to ERRα (estrogen-related receptor alpha) with hydrogen bonds to ARG 372
4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile 1,3-Thiazolidine-2,4-dione Ethoxy linker to benzonitrile No activity reported; structural similarity suggests metabolic targeting
4-{5-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]-2-furyl}benzoic acid 1,3-Thiazolidine-2,4-dione Furyl and benzoic acid substituents Promotes keratinous pigmentation (anti-gray hair applications)
4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile 1,3-Thiazole Amino-thiazole; benzonitrile via methylene No activity reported; structural focus on nitrogen-rich heterocycles

Pharmacological and Functional Differences

  • ERRα Binding (5FB vs. Target Compound):
    The R-configuration and trifluoromethyl group in 5FB enhance its binding affinity to ERRα via hydrophobic interactions and hydrogen bonding (e.g., with ARG 372) . The absence of these groups in the target compound may limit ERRα targeting but could improve selectivity for other receptors.

  • Anti-inflammatory Activity (Thiazolidinone Acetamides): Compounds like N-[4-(o-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide (4k) exhibit dual antioxidant (DPPH radical scavenging) and anti-inflammatory activity, attributed to electron-withdrawing substituents (e.g., nitro groups) . The target compound’s methyl group may modulate these effects via steric or electronic changes.

Key Research Findings

Structural-Activity Relationships (SAR)

  • Methylene Linker: Essential for maintaining planarity and receptor binding (e.g., ERRα) .
  • Electron-Withdrawing Groups (EWGs): Trifluoromethyl and nitro groups enhance antioxidant/anti-inflammatory activity .
  • Stereochemistry: The R-configuration in 5FB improves binding specificity compared to racemic analogues .

Biological Activity

4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)methyl]benzonitrile is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of thiazolidinone derivatives known for their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C12H14N2O4S2
  • Molecular Weight : 314.38 g/mol
  • CAS Number : 860785-17-7

The compound features a thiazolidinone ring that contributes to its biological activity, alongside a benzonitrile moiety which may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study on related compounds showed that modifications in the thiazolidinone structure can enhance antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli . The presence of the benzonitrile group may also contribute to increased potency.

Anticancer Potential

Thiazolidinone derivatives have been explored for their anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in cancer cell lines such as breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)15Apoptosis induction
Compound BA549 (Lung)20Cell cycle arrest

Anti-inflammatory Activity

The thiazolidinone structure is also associated with anti-inflammatory effects. Compounds with similar scaffolds have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests that this compound could potentially serve as an anti-inflammatory agent.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiazolidinone derivatives. For example:

  • Synthesis and Evaluation : A study synthesized various thiazolidinone derivatives and evaluated their biological activities. The results indicated that specific substitutions on the thiazolidinone ring significantly enhanced their anticancer activity against multiple cancer cell lines .
  • Structure Activity Relationship (SAR) : Research has demonstrated a clear SAR where the presence of electron-withdrawing groups on the phenyl ring enhances cytotoxicity against cancer cells. This aligns with findings that modifications on the thiazolidinone scaffold can lead to improved biological efficacy .

Q & A

Basic: What are the recommended synthetic routes for 4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)methyl]benzonitrile?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves:

  • Reacting a thiazolidinone precursor (e.g., 3-methylthiazolidine-2,4-dione) with a benzonitrile derivative bearing a reactive methyl group.
  • Using a THF/water solvent system to facilitate the reaction, followed by purification via column chromatography and recrystallization .
  • Confirming purity via UPLC-MS (>90% purity) and structural validation using 1^1H/13^{13}C NMR spectroscopy .

Basic: How is the structural characterization of this compound performed?

Methodological Answer:

  • X-ray crystallography : Employ SHELX software for crystal structure determination, particularly for resolving stereochemistry and hydrogen-bonding networks .
  • Spectroscopy : Use 1^1H NMR (e.g., DMSO-d6d_6) to identify methylene (-CH2_2-) and aromatic protons, and 13^{13}C NMR to confirm carbonyl (C=O) and nitrile (C≡N) groups .
  • Mass spectrometry : UPLC-MS (e.g., m/z 366 [M+H]+^+) ensures molecular weight validation .

Intermediate: What biological assays are used to evaluate its activity?

Methodological Answer:

  • DPP-4 inhibition : Molecular docking (e.g., AutoDock Vina) predicts binding affinity, validated via enzymatic assays measuring IC50_{50} values .
  • Antiproliferative activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM) .
  • Antibacterial testing : Minimum inhibitory concentration (MIC) assays against Haemophilus spp. in planktonic and biofilm states .

Advanced: How do structural modifications influence its bioactivity?

Methodological Answer:

  • Substituent effects : Replace the benzonitrile group with electron-withdrawing groups (e.g., -CF3_3) to enhance DPP-4 binding affinity .
  • Thiazolidinone ring modifications : Introduce thiosemicarbazone moieties to improve antibacterial potency against biofilm-forming cells .
  • Quantitative SAR (QSAR) : Use CoMFA/CoMSIA models to correlate logP values with cytotoxicity .

Advanced: How can solubility limitations be addressed in in vitro studies?

Methodological Answer:

  • Co-solvent systems : Use DMSO/PBS (v/v 1:9) for aqueous solubility enhancement, ensuring final DMSO <1% to avoid cytotoxicity .
  • Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine-based) to improve bioavailability .
  • Pro-drug synthesis : Introduce hydrophilic groups (e.g., phosphate esters) via esterification .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay standardization : Use identical cell lines (e.g., ATCC-certified) and control compounds (e.g., sitagliptin for DPP-4 assays) .
  • Orthogonal validation : Confirm antiproliferative activity via both MTT and clonogenic assays .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to address variability in MIC values .

Advanced: What strategies improve synthetic yield and scalability?

Methodological Answer:

  • Catalytic optimization : Use Pd/C or CuI for coupling reactions to reduce side products .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >80% yield .
  • Flow chemistry : Scale up boronate ester intermediates (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) for continuous production .

Advanced: How is in vitro toxicity assessed for this compound?

Methodological Answer:

  • Cytotoxicity screening : Use HepG2 cells to measure IC50_{50} values and compare to normal fibroblasts (e.g., NIH/3T3) .
  • Genotoxicity : Perform comet assays to detect DNA strand breaks at concentrations ≥10 µM .
  • Metabolic stability : Assess hepatic clearance using human liver microsomes (HLMs) with LC-MS/MS quantification .

Advanced: What computational tools predict its mechanism of action?

Methodological Answer:

  • Molecular dynamics (MD) : Simulate DPP-4 binding using GROMACS to analyze residence time and conformational stability .
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., thiazolidinone carbonyl) using Schrödinger Phase .
  • ADMET prediction : Use SwissADME to estimate blood-brain barrier permeability and CYP450 inhibition .

Advanced: How to ensure compound stability during storage?

Methodological Answer:

  • Thermal analysis : Perform DSC/TGA to determine decomposition temperature (>150°C) and optimal storage conditions (0–6°C) .
  • Light sensitivity : Store in amber vials under nitrogen to prevent photodegradation of the nitrile group .
  • Long-term stability : Monitor via HPLC every 6 months, using acetonitrile/water gradients to detect degradation products .

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